molecular formula C9H10BrN3O2 B13478595 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13478595
M. Wt: 272.10 g/mol
InChI Key: NDWAEYIIYULLHS-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the bromination of a suitable precursor, such as furan, using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Coupling of the Rings: The bromofuran and pyrazole rings are then coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine.

    Formation of the Ethan-1-ol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and reactivity.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used as a probe in biological studies to understand its interaction with various biomolecules.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-(5-chlorofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
  • 2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
  • 2-(5-Amino-3-(5-nitrofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Uniqueness

2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

2-[5-amino-3-(5-bromofuran-2-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H10BrN3O2/c10-8-2-1-7(15-8)6-5-9(11)13(12-6)3-4-14/h1-2,5,14H,3-4,11H2

InChI Key

NDWAEYIIYULLHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=NN(C(=C2)N)CCO

Origin of Product

United States

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